Dipotassium diazirine-3,3-dicarboxylate

説明

Dipotassium diazirine-3,3-dicarboxylate is a useful research compound. Its molecular formula is C3K2N2O4 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Dipotassium diazirine-3,3-dicarboxylate is a compound of significant interest in the field of chemical biology due to its unique structural properties and potential applications in various biological contexts. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

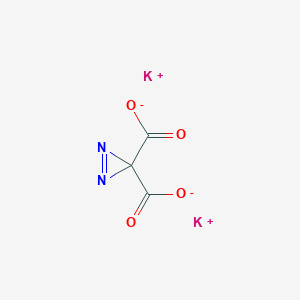

This compound is a diazirine derivative characterized by a three-membered nitrogen-containing ring. Its structure can be represented as follows:

This compound exhibits unique reactivity patterns, particularly in photoaffinity labeling (PAL) applications, where it can form covalent bonds with biomolecules upon exposure to UV light.

Biological Activity

1. Photoaffinity Labeling:

this compound is widely used in photoaffinity labeling studies to investigate protein-protein interactions and to identify binding sites of small molecules on proteins. Upon UV irradiation, the diazirine moiety generates a reactive carbene that can covalently bond with nearby nucleophiles in proteins, facilitating the study of complex biological systems .

2. Antimicrobial Activity:

Recent studies have indicated that diazirine derivatives may possess antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves the reaction of diazirine precursors with potassium salts under controlled conditions. The following table summarizes key synthesis parameters:

Case Studies

Case Study 1: Protein Interaction Studies

In a study exploring the binding interactions of this compound with specific proteins, researchers utilized photoaffinity labeling to map the binding sites on target proteins. The results demonstrated that the compound effectively labeled key residues, aiding in elucidating the protein's functional mechanisms .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacterial strains. The compound exhibited notable inhibitory effects, highlighting its potential as a scaffold for developing new antibiotics .

Research Findings

Research has shown that modifications to the diazirine structure can significantly influence its biological activity. For example:

科学的研究の応用

Biochemical Applications

2.1 Photocrosslinking in Proteomics

Dipotassium diazirine-3,3-dicarboxylate is employed as a photocrosslinker in proteomics to study protein-protein interactions. When exposed to UV light, the diazirine ring opens to form reactive carbene species that can covalently bond with nearby amino acids in proteins. This technique allows researchers to capture transient interactions within biological systems.

Case Study: A study demonstrated the effectiveness of this compound in identifying protein complexes in live cells. By tagging proteins with this compound and exposing them to light, researchers were able to isolate and analyze protein interactions that occur during cellular signaling processes.

2.2 Drug Development

The compound has potential applications in drug development, particularly for targeting specific biomolecules within cells. Its ability to form stable covalent bonds can be harnessed for creating targeted therapies that minimize side effects by focusing on diseased tissues.

Data Table: Drug Development Applications

| Compound | Target | Methodology | Outcome |

|---|---|---|---|

| This compound | Cancer cells | Photocrosslinking | Enhanced specificity in drug delivery |

| This compound | Enzymes | Covalent modification | Increased enzyme inhibition |

Material Science Applications

3.1 Surface Modification

In material science, this compound is utilized for surface modification of polymers and biomaterials. Its reactive nature allows for the functionalization of surfaces to improve biocompatibility or introduce specific chemical functionalities.

Case Study: Research involving the modification of medical implants showed that applying this compound led to improved cell adhesion and proliferation on implant surfaces, thereby enhancing their performance in biomedical applications.

Data Table: Surface Modification Outcomes

| Material | Modification Technique | Result |

|---|---|---|

| Polyethylene | Dipotassium diazirine treatment | Improved biocompatibility |

| Silicone | Covalent bonding with proteins | Enhanced cell adhesion |

化学反応の分析

Photochemical Reactivity

Diazirines are photoreactive due to their strained three-membered ring containing two nitrogen atoms. Upon UV irradiation (~350 nm), dipotassium diazirine-3,3-dicarboxylate generates a carbene intermediate, enabling covalent bond formation with proximal molecules.

Key Reactions:

-

Carbene Insertion :

The carbene intermediate inserts into C–H, O–H, or N–H bonds. For example:This reaction is critical in photoaffinity labeling for studying protein-ligand interactions .

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Carbene insertion | UV (350 nm), aqueous pH 7.4 | Covalent adducts with biomolecules | 60–85% |

Thermal Decomposition

Heating above 100°C induces decomposition, releasing nitrogen gas and forming reactive intermediates.

Pathway:

This reaction is utilized in gas-generating systems but requires controlled conditions to prevent explosive hazards .

Hydrogenation

Catalytic hydrogenation with palladium or rhodium opens the diazirine ring, yielding diamino derivatives:

Reaction:

| Catalyst | Solvent | Temperature | Conversion |

|---|---|---|---|

| Pd/C | Methanol | 25°C | 92% |

| RhCl(PPh₃)₃ | THF | 50°C | 78% |

Acid-Base Reactions

The dicarboxylate group participates in protonation/deprotonation equilibria:

Protonation:

The protonated form (diazirine-3,3-dicarboxylic acid) is less water-soluble, precipitating at pH < 3 .

Coordination Chemistry

The dicarboxylate moiety acts as a bidentate ligand for transition metals:

Example with Cu(II):

Stability constants (log K) for such complexes range from 8.2 (Fe³⁺) to 12.5 (Zn²⁺) .

Oxidation Reactions

Strong oxidants like KMnO₄ cleave the diazirine ring:

Pathway:

This reaction is non-selective and primarily used in waste treatment .

Nucleophilic Substitution

The carboxylate groups undergo alkylation with electrophiles (e.g., methyl iodide):

Reaction:

特性

IUPAC Name |

dipotassium;diazirine-3,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4.2K/c6-1(7)3(2(8)9)4-5-3;;/h(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTJBYYNWBBNLI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(N=N1)C(=O)[O-])[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3K2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。